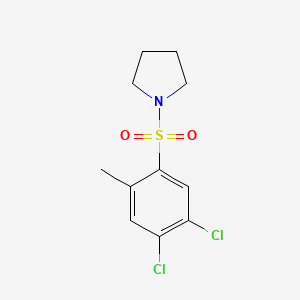
2-bromo-4,5-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4,5-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide is a complex organic compound that features a bromine atom, two methyl groups, a quinoline moiety, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-4,5-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the sulfonamide group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions often involve controlled temperatures, inert atmospheres, and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
2-bromo-4,5-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-bromo-4,5-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes involved in folate synthesis, which is crucial for cell division and growth .
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide: Similar structure but with an isoxazole ring instead of a quinoline moiety.
N-(quinolin-3-yl)-4,5-dimethylbenzenesulfonamide: Lacks the bromine atom but retains the quinoline and sulfonamide groups.
Uniqueness
The presence of both the bromine atom and the quinoline moiety in 2-bromo-4,5-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide makes it unique. This combination allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds .
Propiedades
Número CAS |
1374680-41-7 |
|---|---|
Fórmula molecular |
C17H15BrN2O2S |
Peso molecular |
391.3g/mol |
Nombre IUPAC |
2-bromo-4,5-dimethyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H15BrN2O2S/c1-11-7-15(18)17(8-12(11)2)23(21,22)20-14-9-13-5-3-4-6-16(13)19-10-14/h3-10,20H,1-2H3 |
Clave InChI |
ASKGJQSAVLFQGF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine](/img/structure/B602861.png)
![[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602862.png)


amine](/img/structure/B602868.png)
![1-[(4-Butoxy-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B602870.png)
![1-[(4-Butoxy-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B602872.png)

amine](/img/structure/B602877.png)

amine](/img/structure/B602879.png)
amine](/img/structure/B602880.png)
![(2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B602882.png)
amine](/img/structure/B602884.png)
